Tubulozole

Description

Historical Context and Initial Academic Discovery

Tubulozole emerged in the mid-1980s as a novel, synthetic compound with potent biological activity. nih.gov Initial research, such as a 1985 study, identified it as a substance that interferes with the structure and function of microtubules in both dividing (mitotic) and non-dividing (interphase) cells. aacrjournals.org These early investigations established this compound as a new experimental anticancer drug, with its activity linked to its ability to disrupt the microtubule network. aacrjournals.orgnih.gov The discovery was significant as it presented a new chemical scaffold for influencing microtubule-dependent processes, distinguishing it from other known agents at the time.

Significance of this compound as a Microtubule-Targeting Agent

Microtubules are dynamic polymers of tubulin protein dimers that are crucial components of the cytoskeleton in eukaryotic cells. wikipedia.org They are fundamental to numerous cellular processes, including maintaining cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle to segregate chromosomes during cell division. wikipedia.orgpatsnap.com

Microtubule-targeting agents (MTAs) are compounds that interfere with the constant assembly (polymerization) and disassembly (depolymerization) of microtubules. nih.gov This disruption of microtubule dynamics can halt the cell cycle, often leading to programmed cell death (apoptosis), which makes tubulin a key target for anticancer drug development. researchgate.net MTAs are generally classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids). patsnap.comnih.gov

This compound functions as a microtubule inhibitor, causing the disassembly or "disintegration" of the microtubule network. nih.gov Its significance lies in its utility as a chemical probe to explore the consequences of microtubule disruption. By observing the effects of this compound, researchers can gain insights into the complex roles of the microtubule cytoskeleton in both normal cellular functions and in pathological states like cancer. For instance, studies have shown that at concentrations that affect the microtubule system, this compound can arrest the directional migration of transformed cells. aacrjournals.orgnih.gov

Overview of Stereoisomers: this compound-C and this compound-T

A defining characteristic of this compound is its stereoselectivity, with its biological activity residing almost exclusively in one of its two stereoisomers. nih.gov The isomers are distinguished by their spatial arrangement:

This compound-C (cis-isomer): This is the biologically active form of the compound. Light and electron microscopy studies have confirmed that this compound-C interferes with microtubule function and structure. aacrjournals.orgnih.gov Its ability to disrupt microtubules explains its antimitotic effect and its activity in experimental tumor systems. nih.gov

This compound-T (trans-isomer): In stark contrast to its cis-counterpart, this compound-T is largely inactive against mammalian cell microtubules. aacrjournals.orgnih.gov Research has shown that it does not possess antitumor activity and fails to affect the microtubule system or the migratory and invasive capacity of cells in vitro. aacrjournals.orgnih.gov

This stark difference in activity between the two isomers underscores the highly specific nature of the interaction between the active compound and its tubulin target. However, it is noteworthy that in studies involving the parasitic protozoan Leishmania, both isomers were found to inhibit the growth of the promastigote stage, while this compound-T was effective in reducing the infective index of the amastigote stage within host cells. nih.gov

Table 1: Comparison of this compound Stereoisomers in Mammalian Cells

| Feature | This compound-C (cis-isomer) | This compound-T (trans-isomer) |

|---|---|---|

| Identifier | R 46 846 | R 48 265 |

| Effect on Microtubules | Interferes with structure and function, causing disassembly. nih.gov | No significant effect. aacrjournals.orgnih.gov |

| Antimitotic Effect | Present; arrests cell division. nih.gov | Absent. nih.gov |

| Antitumor Activity | Active in experimental tumor systems. aacrjournals.orgnih.gov | Inactive. aacrjournals.orgnih.gov |

| Effect on Cell Migration | Arrests directional migration of transformed cells. nih.gov | No effect on directional migration. nih.gov |

Structure

3D Structure

Properties

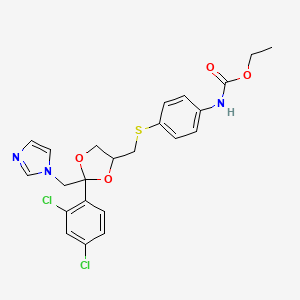

IUPAC Name |

ethyl N-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPIBXIQNMQSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868834 | |

| Record name | Ethyl {4-[({2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methyl)sulfanyl]phenyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Tubulozole S Mechanism of Action at the Molecular and Cellular Levels

Direct Interaction with Tubulin Subunits

Tubulozole's primary molecular target is tubulin, the αβ-heterodimer protein that polymerizes to form microtubules. Its interaction with tubulin directly influences the assembly and disassembly dynamics of these polymers.

Modulation of Tubulin Polymerization Dynamics

This compound, specifically its cis-isomer (this compound-C), interferes with the polymerization of tubulin into microtubules. This interference can lead to a decrease in the amount of polymerized tubulin, effectively disrupting the microtubule network. Studies have shown that compounds that modulate tubulin polymerization can reduce the rate of microtubule elongation during the growth phase and lower the total amount of polymerized tubulin at the plateau phase. nih.gov Such agents interfere with the dynamic state of microtubules, which is crucial for various cellular functions, including cell division and intracellular transport. mdpi.comwikipedia.orgoaepublish.com

Tubulin polymerization is a dynamic process involving the reversible association and dissociation of αβ-tubulin heterodimers. wikipedia.org This dynamic behavior, known as dynamic instability, is essential for processes like the formation and function of the mitotic spindle. wikipedia.org Tubulin inhibitors like this compound interfere with this dynamic instability. wikipedia.org

Stereoselective Tubulin Binding Characteristics

This compound exhibits stereospecificity in its interaction with tubulin. ncats.iougent.be The compound exists as cis (this compound-C or R 46 846) and trans (this compound-T or R 48 265) isomers. ncats.ionih.gov Research indicates that the cis-isomer, this compound-C, is a potent and specific inhibitor of microtubules in mammalian cells, while the trans-isomer, this compound-T, shows little to no effect on the microtubule system at significantly higher concentrations. ncats.ionih.gov This stereoselectivity highlights the importance of the molecule's three-dimensional structure for its biological activity related to microtubule disruption in mammalian systems. ncats.io

While this compound-C prevents the polymerization of mammalian tubulin, this compound-T does not. nih.gov Interestingly, both isomers have shown inhibitory effects against Plasmodium falciparum, suggesting that their antimalarial action might not solely rely on microtubule interaction in this organism. nih.govnih.govnih.gov

Here is a table summarizing the stereoselective activity:

| Isomer | Effect on Mammalian Microtubules | Antitumor Activity (in vivo) | Effect on Plasmodium falciparum |

| This compound-C | Inhibits/Disrupts | Active | Inhibits |

| This compound-T | No significant effect | Inactive | Inhibits |

Structural Basis of Tubulin-Tubulozole Interaction

The interaction of drugs with tubulin is a well-established area of research, particularly concerning compounds that bind to specific sites on the tubulin dimer. mdpi.comnih.gov While the precise structural details of this compound's binding to tubulin are not extensively detailed in the provided search results, it is known that many microtubule-targeting agents interfere with tubulin polymerization by binding to distinct sites, such as the colchicine-binding site. mdpi.comresearchgate.net The carbamate (B1207046) moiety of this compound is structurally related to that found in benzimidazole (B57391) carbamates, a class of compounds known to interact with tubulin. ncats.io The binding of such ligands can modulate microtubule dynamics. nih.gov

Understanding the structural basis of how this compound interacts with tubulin, including the specific binding site and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), would provide a more complete picture of its mechanism. This often involves techniques like X-ray crystallography or cryo-electron microscopy to visualize the tubulin-ligand complex. nih.govresearchgate.netplos.org

Impact on Cellular Microtubule Networks

Disruption of Interphase Microtubule Organization

In interphase cells, microtubules form a dynamic network that plays crucial roles in maintaining cell shape, intracellular transport, and cell motility. cytoskeleton.com this compound-C has been shown to interfere with the structure and function of microtubules in interphase mammalian cells. nih.govaacrjournals.org This interference can lead to the disintegration of the normal subcellular organization in non-dividing cells. nih.govaacrjournals.org At concentrations that affect the microtubule system, this compound-C has been observed to arrest the directional migration of transformed cells and inhibit malignant invasion in three-dimensional organ culture systems. nih.govaacrjournals.org This suggests that the disruption of the interphase microtubule network by this compound-C impairs cellular processes dependent on microtubule-mediated transport and structural integrity. nih.govaacrjournals.orgcore.ac.uk

Inhibition of Mitotic Spindle Formation and Function

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for the segregation of chromosomes during cell division. wikipedia.orgcytoskeleton.com this compound-C interferes with the structure and function of microtubules in mitotic cells. nih.govaacrjournals.org This interference can lead to a direct antimitotic effect. nih.govaacrjournals.org Compounds that target tubulin and disrupt microtubule dynamics can cause mitotic arrest. nih.govmdpi.com By inhibiting tubulin polymerization and disrupting microtubule dynamics, this compound-C can prevent the proper formation and function of the mitotic spindle, thereby halting cell division, typically in the G2/M phase of the cell cycle. mdpi.comwikipedia.orgresearchgate.net This disruption of mitosis is a key mechanism by which tubulin-targeting agents exert their cytotoxic effects, particularly against rapidly dividing cancer cells. wikipedia.orgcytoskeleton.com

Here is a table summarizing the cellular impact:

| Cellular Phase | Microtubule Network Impact | Functional Consequences |

| Interphase | Disruption of organization, potential disassembly | Arrest of directional migration, inhibition of invasion |

| Mitosis | Inhibition of spindle formation and function | Mitotic arrest, inhibition of cell division |

Influence on Cell Cycle Progression

The disruption of the microtubule network by this compound has significant consequences for cell cycle progression.

Induction of G2/M Cell Cycle Arrest

This compound is known to induce cell cycle arrest, specifically at the G2/M phase. nih.gov This arrest prevents cells from progressing from the G2 phase, where the cell prepares for division, into the M phase (mitosis), where chromosome segregation and cell division occur. researchgate.netmdpi.com Studies in human colon cancer cells (COLO 205) have shown that this compound treatment leads to G2/M phase arrest. nih.gov This effect appears to be more pronounced in cells with higher expression levels of checkpoint kinase 1 (Chk1). nih.govumsu.ac.ir

Regulation of Cell Cycle Checkpoint Kinases (e.g., Chk1)

Cell cycle progression is tightly controlled by checkpoint kinases that ensure the accurate completion of each phase before proceeding to the next. Chk1 is a key kinase involved in the G2/M checkpoint. umsu.ac.irplos.org Research indicates that this compound treatment results in the activation of Chk1. nih.gov In human colon cancer cells, this compound induced rapid and sustained phosphorylation of Cdc25C (Ser-216), a downstream target of Chk1, which leads to increased binding with 14-3-3beta and subsequent nuclear translocation. nih.gov The phosphorylation of Cdc25C (Ser-216) and Bad (Ser-155) induced by this compound was blocked by Chk1 SiRNA-transfection, highlighting the role of Chk1 in these events. nih.gov Furthermore, cellular apoptosis was observed in cells treated with this compound after Chk1 SiRNA inhibition, suggesting that Chk1 activation plays a role in determining the cellular outcome, either G2/M arrest or apoptosis. nih.gov

Involvement of Extracellular Signal-Regulated Kinases (ERK1/2)

Extracellular signal-regulated kinases (ERK1/2) are components of the MAPK signaling pathway, which is involved in regulating various cellular processes, including cell proliferation and differentiation. embopress.orgamegroups.orgmdpi.com Studies have demonstrated that ERK activation by this compound is necessary for Chk1 kinase activation and microtubule formation. nih.gov Inhibition of ERK1/2 using a specific inhibitor (PD98059) attenuated these responses. nih.gov However, this compound-induced ERK1/2 phosphorylation was not blocked in Chk1 SiRNA-transfected cells, implying that ERK1/2-mediated Chk1 activation may be crucial in determining whether this compound induces G2/M arrest or apoptosis in certain cell types. nih.gov

Secondary Cellular and Biochemical Effects

Beyond its primary effects on microtubules and cell cycle, this compound can induce other cellular and biochemical changes.

Modulation of Protein Biosynthesis in Specific Organisms

Protein biosynthesis is a fundamental process in all living organisms. wikipedia.org Studies on Plasmodium falciparum, the parasite responsible for malaria, have investigated the effects of this compound isomers on protein synthesis. nih.gov Both this compound-C and this compound-T were found to inhibit protein synthesis in P. falciparum rapidly, within 10 minutes of exposure. nih.gov This inhibition occurred post-transcriptionally, with little effect on RNA synthesis. nih.gov Analysis of labeled parasite proteins by two-dimensional gel electrophoresis revealed that while this compound-T inhibited the synthesis of most proteins to a similar extent, it specifically "super-inhibited" the synthesis of certain proteins. nih.gov This selective inhibition of specific protein synthesis by this compound-T might contribute to its antimalarial effect at low concentrations, although the concentrations required for general protein synthesis inhibition were considered too high to fully account for the antimalarial action. nih.gov

Alterations in Subcellular Organization and Organelle Dynamics

Microtubules play a critical role in maintaining the structural organization of the cell and the dynamics of various organelles, such as the endoplasmic reticulum (ER) and Golgi apparatus. creative-biostructure.comnih.govbiorxiv.org this compound's interference with microtubules can lead to alterations in subcellular organization. nih.gov

Studies on the ultrastructure of adult Fasciola hepatica (liver fluke) treated with this compound-C have shown significant disruptions. cambridge.org In tegumental cells, distinct accumulations of secretory bodies were observed around Golgi complexes, which remained active initially. cambridge.org Subsequently, more severe effects included the accumulation of secretory bodies at both the apex and base of the tegument, followed by the sloughing of the tegumental syncytium. cambridge.org In the underlying tegumental cells, the granular endoplasmic reticulum cisternae became swollen and disrupted, concentrating around the nucleus. cambridge.org Golgi complexes were dispersed to the periphery of the cells and gradually disappeared. cambridge.org The cell population in the vitelline follicles was also altered, with an abnormally large proportion of stem cells and fewer intermediate cells. cambridge.org These findings illustrate how this compound-induced microtubule disruption can lead to widespread alterations in subcellular organization and organelle morphology and distribution in specific organisms.

Spectrum of Biological Activities in Preclinical Research Models

Antiproliferative Activity in Experimental Neoplasia Systems

Tubulozole has demonstrated significant antiproliferative effects in various experimental neoplasia systems, indicating its potential as an anticancer agent.

In vitro studies have shown that this compound-C interferes with the microtubule system of mammalian cells, affecting both interphase and mitotic cells. nih.govaacrjournals.org This interference partly explains its activity in experimental tumor systems through a direct antimitotic effect. nih.govaacrjournals.org this compound has been shown to induce G2/M cell cycle arrest in transformed cells. dntb.gov.ua

This compound-C has been observed to arrest the directional migration of transformed cells and inhibit malignant invasion in three-dimensional organ culture systems at concentrations that affect the microtubule system. nih.govaacrjournals.org This suggests a role for microtubule dynamics in these processes and the ability of this compound to disrupt them. The trans isomer, this compound-T, did not affect the capacity for directional migration or malignant invasion. nih.govaacrjournals.org

Studies in vivo have indicated that malignant L1210 leukemia cells are more susceptible to the antimicrotubular effect of this compound-C than the normal leukocytes of the host. nih.govaacrjournals.org this compound has shown distinct antineoplastic properties in vivo by prolonging the median survival time in murine models bearing MO4 sarcoma, L1210 leukemia, and TA3 carcinoma. cenmed.com

The combined effect of this compound and gamma-irradiation has been investigated in vivo in subcutaneous MO4 fibrosarcomas and Lewis Lung carcinomas. nih.gov A marked interactive effect on tumor growth was observed when this compound was administered before irradiation. nih.gov Optimal effects on tumor growth in MO4 tumor-bearing animals were obtained when the drug was given 6 hours prior to irradiation, coinciding with a peak mitotic index in the tumor tissue. nih.gov This enhancing effect was also noted at other radiation doses and was maintained in a dose fractionation schedule. nih.gov this compound-T did not exhibit an antitumoral effect on its own or in combination with gamma-irradiation. nih.gov

Antiparasitic Activity in Protozoan and Helminth Models

This compound isomers have also been recognized as a new class of potential antimalarial agents, with their mode of action investigated against Plasmodium falciparum in vitro. nih.govnih.gov

Studies on the mode of action of this compound isomers against Plasmodium falciparum in vitro revealed that while glycolysis, protease activity, and nucleic acid biosynthesis were not primarily affected, protein biosynthesis decreased soon after drug addition. nih.govnih.gov Inhibitors of protein biosynthesis did not show synergistic activity with this compound. nih.govnih.gov However, colcemid, which affects protein synthesis similarly to tubulozoles, did show a similar effect. nih.govnih.gov Combinations of this compound isomers with compounds known to interact with tubulin inhibited malaria in a synergistic or antagonistic fashion, suggesting that the inhibition might be elicited by interaction with tubulin or another component of the microtubules. nih.govnih.gov This is notable because only one of the this compound isomers affects mammalian cells by binding to tubulin. nih.govnih.gov

Table 1: Summary of this compound-C Activity in Preclinical Models

| Activity | Model System | Key Finding | Source |

| Inhibition of Cell Proliferation | Mammalian cells in vitro | Interferes with microtubules, direct antimitotic effect. | nih.govaacrjournals.org |

| Suppression of Migration and Invasion | Transformed cells in 3D organ culture | Arrested directional migration and inhibited malignant invasion. | nih.govaacrjournals.org |

| Antitumor Effects | Murine models (MO4 sarcoma, L1210 leukemia, TA3 carcinoma) | Prolonged median survival time. | cenmed.com |

| Synergistic Interaction with Radiotherapy | Murine tumors (MO4 fibrosarcoma, Lewis Lung carcinoma) | Marked interactive effect on tumor growth when administered before irradiation. | nih.gov |

| Effects on Plasmodium falciparum | Plasmodium falciparum in vitro | Decreased protein biosynthesis, potential interaction with tubulin. | nih.govnih.gov |

Table 2: this compound Isomers and Activity

| Compound | Isomer | R Number | Activity in vivo (Antitumor) | Effect on Microtubule System in vitro | Effect on Migration/Invasion in vitro |

| This compound-C | cis | R 46 846 | Active | Affected | Arrested/Inhibited |

| This compound-T | trans | R 48 265 | No activity | No effect | No effect |

Table 3: this compound and Plasmodium falciparum Metabolism

| Metabolic Pathway | Effect of this compound Isomers | Source |

| Glycolysis | Not primarily affected | nih.govnih.gov |

| Protease activity | Not primarily affected | nih.govnih.gov |

| Nucleic acid biosynthesis | Not primarily affected | nih.govnih.gov |

| Protein biosynthesis | Decreased | nih.govnih.gov |

Efficacy against Leishmania Protozoan Parasites

While comprehensive studies detailing the direct efficacy of this compound against Leishmania protozoan parasites in preclinical models are limited in the performed searches, investigations have explored the effects of related compounds and the potential targets within these parasites. Studies have examined the ultrastructure of Leishmania donovani in the context of microtubule inhibitors like colchicine (B1669291) and this compound-C, suggesting an interest in how these compounds affect the cellular architecture of the parasite cambridgecore.orgcambridge.org. The broader context of leishmaniasis treatment research indicates a continuous search for new, safe, and effective drugs due to limitations of current therapies, including those used against Leishmania donovani and Leishmania amazonensis researchgate.netnih.govnih.gov. While other compounds like SCH 56592 and Amphotericin B have shown varying degrees of efficacy against Leishmania in experimental models, specific data on the direct antiparasitic efficacy of this compound itself against Leishmania species was not prominently found in the conducted searches nih.govnih.gov.

Disruption of Spermatogenesis in Fasciola hepatica

This compound has been shown to disrupt spermatogenesis in the parasitic flatworm Fasciola hepatica in preclinical studies. Comparative ultrastructural studies have demonstrated that this compound induces changes in the testis of F. hepatica that bear some resemblance to those observed after treatment with triclabendazole (B1681386), another anthelmintic known to affect microtubule assembly wikipedia.org. Normal spermatogenesis in F. hepatica involves a sequence of developmental stages, from spermatogonia to spermatozoa, occurring within the testis tubules fishersci.sewikidata.org. Exposure to compounds like triclabendazole leads to a reduction in spermatogenic cells and the appearance of apoptotic bodies, with abnormalities increasing over time wikipedia.org. The ultrastructural effects of this compound on F. hepatica spermatogenesis have been compared to those of triclabendazole, indicating a shared impact on this vital reproductive process in the parasite wikipedia.org. This disruption can severely affect sperm formation, leading to abnormal spermatozoa and potentially impacting the parasite's reproductive capacity wikipedia.org.

Ultrastructural Changes in Parasitic Tegumental Systems

Investigations into the effects of this compound on parasitic tegumental systems have primarily focused on Fasciola hepatica. This compound-C, a derivative, has been shown to cause severe disruption within the tegument of triclabendazole-susceptible F. hepatica flukes wikipedia.org. The tegument is a critical interface between the parasite and its host, involved in nutrient uptake and protection mims.com. Studies utilizing electron microscopy have revealed that this compound-C treatment leads to diminished tubulin immunoreactivity within the tegumental syncytium of susceptible flukes wikipedia.org. In contrast, triclabendazole-resistant F. hepatica showed only minor disruption of the tegument and no significant alteration in tubulin immunostaining after exposure to this compound-C, suggesting a shared target molecule and cross-resistance between this compound-C and triclabendazole wikipedia.org. Other compounds have also been shown to induce ultrastructural changes in the tegument of F. hepatica, including swelling, blebbing, and disruption of the apical tegumental membrane mims.comwikipedia.org.

Here is a summary of observed ultrastructural changes in F. hepatica tegument upon treatment with this compound-C:

| Treatment | F. hepatica Isolate | Observed Tegumental Changes | Tubulin Immunoreactivity |

| This compound-C | Triclabendazole-Susceptible | Severe disruption | Diminished |

| This compound-C | Triclabendazole-Resistant | Minor disruption | Not significantly altered |

Other Investigated Cellular Responses

Beyond its effects on parasitic organisms, this compound has been explored for its impact on other fundamental cellular processes.

Impact on Cellular Adhesion and Spreading

Research indicates that this compound, as a microtubule inhibitor, can impact cellular adhesion and spreading. Studies have shown that this compound, which inhibits microtubule polymerization, can inhibit the adherence of a human melanoma cell line wikipedia.org. Microtubules play a role in various cellular processes, including cell adhesion and spreading, which are complex processes involving the interaction of cells with the extracellular matrix and the organization of the cytoskeleton researchgate.netnih.gov. Disruption of microtubules by various agents has been shown to influence cell adhesion dynamics wikipedia.orgnih.govguidetopharmacology.org.

Effects on Developmental Processes in Model Organisms

Structure Activity Relationship Sar Studies and Analog Development

Comparative Analysis of Stereoisomeric Efficacy and Mechanism

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly impacts biological activity. uou.ac.innih.govmichberk.comsolubilityofthings.comwikipedia.org Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological profiles, including differences in target binding, metabolism, and toxicity. uou.ac.innih.govsolubilityofthings.comwikipedia.orgwikipedia.orglibretexts.org While specific details on the comparative efficacy and mechanism of tubulozole stereoisomers are not extensively covered in the provided snippets, the general principle of stereoisomerism's influence on drug action is well-established. For example, studies on other chiral drugs demonstrate that one enantiomer may be significantly more potent or have a different mechanism of action compared to its counterpart. nih.govmichberk.comwikipedia.orgrsc.org The interaction of a chiral drug with a chiral biological target, such as tubulin, is stereoselective, meaning one stereoisomer will fit and interact more effectively with the binding site than the other. nih.govwikipedia.org This difference in interaction can lead to variations in efficacy and even mechanism. rsc.org

Design and Synthesis of Novel this compound Congeners and Derivatives

The design and synthesis of novel this compound congeners and derivatives are driven by the desire to improve its biological profile, such as increasing potency, enhancing water solubility, or altering the spectrum of activity. This process often involves modifying the core structure of this compound based on SAR insights. The synthesis of a series of analogs is typically required to optimize activity and other relevant properties. researchgate.net

Erbulozole (B1671609) (R 55 104) as a Potent Analog

Erbulozole (R 55 104) is a notable congener of this compound (R 46 846) that exhibits improved water solubility. researchgate.netnih.govnih.gov Erbulozole is also a synthetic microtubule inhibitor, similar to this compound. nih.govnih.govgoogle.com Research has shown that erbulozole exhibits reversible antimicrotubular activity in vitro at concentrations at least 10-fold lower than this compound, indicating higher potency. nih.gov Erbulozole has also demonstrated anti-invasive and antitumoral effects in vitro and in vivo. nih.govnih.gov In murine tumor models, oral administration of erbulozole showed a prominent interactive effect with gamma irradiation, similar to that observed with this compound but at a lower dose. nih.gov

Here is a table summarizing the comparative potency of this compound and Erbulozole based on in vitro antimicrotubular activity:

| Compound | In vitro Antimicrotubular Activity Concentration | Relative Potency (vs. This compound) |

| This compound | Not specified in detail | 1x (reference) |

| Erbulozole | 1.56 x 10-8 M | At least 10-fold lower concentration |

Rational Design Strategies for Improved Biological Profiles

Rational design strategies for developing improved this compound analogs involve using structural and biological information to guide chemical modifications. This approach aims to create compounds with desired properties, such as increased potency, selectivity for specific tubulin isotypes, or altered pharmacokinetic profiles. Rational drug design can involve modifying existing structures based on known interactions with the target or utilizing computational modeling to predict the effects of structural changes. researchgate.netnih.gov For instance, rational design has been applied to colchicine (B1669291) analogs to increase their specificity for particular beta-tubulin subtypes, which are often overexpressed in cancer cells. researchgate.net This highlights the potential of rational design to improve the therapeutic index of tubulin inhibitors. The integration of computational predictions can be part of rational design efforts. googleapis.comgoogleapis.com

Computational Approaches in SAR Elucidation

Computational approaches play a significant role in modern SAR studies, providing valuable insights into the relationship between chemical structure and biological activity and assisting in the design of novel compounds. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) modeling is a computational technique used to build mathematical models that correlate chemical structure with biological activity. researchgate.netnih.govnih.govbiorxiv.org QSAR models utilize molecular descriptors, which are numerical representations of a compound's chemical and physical properties, to predict its biological activity. nih.govnih.govbiorxiv.org By analyzing a series of compounds and their measured activities, QSAR models can identify the key structural features and properties that contribute to the observed biological effect. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds, guiding the synthesis of potentially more potent or selective analogs. nih.gov QSAR studies have been applied to various classes of compounds targeting similar biological pathways or exhibiting similar activities, such as antituberculosis agents and antifungal compounds, demonstrating their utility in understanding SAR and predicting activity. nih.govnih.gov While specific QSAR studies focused solely on this compound are not detailed in the provided snippets, the application of QSAR modeling is a common practice in the development of microtubule inhibitors and other anticancer agents. googleapis.comdntb.gov.uaidrblab.netresearchgate.net

Here is a table illustrating the general concept of QSAR modeling inputs and outputs:

| Input (Molecular Descriptors) | Output (Predicted Biological Activity) |

| Physicochemical properties | IC50, EC50, Binding Affinity |

| Structural properties | Potency, Efficacy |

| Electronic properties | ADME properties (Absorption, Distribution, Metabolism, Excretion) |

| Steric properties | Toxicity |

Molecular Docking Simulations to Tubulin Binding Sites

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. In the context of tubulin inhibitors like this compound, these simulations aim to elucidate the binding mode and interactions between the compound and specific sites on the tubulin protein. Tubulin possesses several binding sites for small molecules, including the colchicine, taxane/epothilone, and vinca (B1221190) alkaloid sites, among others mdpi.comcambridge.orgwikipedia.org. Compounds that bind to these sites can disrupt microtubule dynamics, leading to various cellular effects mdpi.comwikipedia.org.

While this compound is known to be a tubulin-interacting agent and its activity is linked to microtubule disruption nih.govnih.gov, comprehensive data specifically detailing molecular docking simulations of this compound to identified tubulin binding sites (such as the colchicine site) were not available in the consulted sources. Research on other tubulin-binding agents demonstrates the application of molecular docking to predict binding affinities, identify key interacting amino acid residues within the binding pocket, and analyze the stability of the protein-ligand complex through metrics like binding energy and root mean square deviation (RMSD) mdpi.commdpi.comresearchgate.netnih.gov. Such studies often involve preparing the protein structure (e.g., from the Protein Data Bank), preparing the ligand, generating grid boxes around potential binding sites, and performing docking calculations using various algorithms and scoring functions mdpi.com. Analysis of the results typically includes examining the lowest energy poses, hydrogen bonding, hydrophobic interactions, and other molecular forces contributing to the binding event mdpi.comresearchgate.net.

Given the current information, specific detailed findings, such as binding energies, precise amino acid interactions, or comparative data tables derived from molecular docking simulations of this compound with tubulin binding sites, cannot be presented here. The understanding of this compound's interaction with tubulin is primarily supported by its observed biological effects and synergistic/antagonistic studies with other tubulin-targeting agents nih.govnih.gov.

Methodological Approaches in Tubulozole Research

In Vitro Cellular and Biochemical Assays

The antiproliferative effects of tubulozole are primarily assessed using various established cell culture systems. These in vitro models allow for the controlled study of the compound's impact on cell growth and viability.

Light and electron microscopic studies have been conducted on various mammalian cells in vitro to observe the effects of cis-tubulozole (also referred to as this compound-C or R 46 846). Research has demonstrated that at concentrations that disrupt the microtubule system, this compound-C effectively halts the directional migration of transformed cells. Furthermore, its ability to inhibit malignant invasion has been observed in three-dimensional organ culture systems.

A key finding is that malignant cells appear to be more sensitive to the antimicrotubular effects of this compound-C than normal cells. For instance, studies have shown that malignant L1210 leukemia cells are more susceptible to the compound compared to the normal leukocytes of the host organism. In contrast, the trans-isomer of this compound (this compound-T or R 48 265), which lacks in vivo antitumor activity, does not show any effect on the microtubule system or the migratory and invasive capabilities of cells in vitro. Human colon cancer cells, such as the COLO 205 cell line, have also been utilized to demonstrate this compound's effects, particularly its ability to induce cell cycle arrest.

These studies typically involve exposing cultured cells to varying concentrations of this compound and assessing cell proliferation and viability over time using standard assays.

Table 1: Cell Lines Used in this compound Research and Observed Effects

| Cell Line | Cell Type | Assay Type | Observed Effect of Cis-Tubulozole |

| L1210 | Murine Leukemia | Proliferation/Viability, Migration | Inhibition of cell division, arrested directional migration. |

| COLO 205 | Human Colon Cancer | Cell Cycle Analysis, Proliferation | Induction of G2/M phase arrest. |

| Transformed Cells | Various Mammalian | Migration, Invasion | Arrested directional migration and malignant invasion. |

This table summarizes key cell culture systems and the documented effects of cis-tubulozole based on research findings.

The primary mechanism of action of this compound is its interference with the structure and function of microtubules. The effect of this compound on microtubule dynamics is quantified using in vitro microtubule polymerization and depolymerization assays. These assays directly measure the assembly and disassembly of tubulin, the protein subunit of microtubules.

The most common methods involve using purified tubulin, which, in the presence of GTP and at an appropriate temperature, polymerizes to form microtubules. The extent of this polymerization can be monitored using several techniques:

Turbidimetry: This classic method measures the increase in light scattering (turbidity) as tubulin monomers polymerize into microtubules. The change in absorbance, typically at 340 nm, is proportional to the mass of the microtubule polymer. The presence of a microtubule-destabilizing agent like this compound would inhibit this increase in turbidity.

Fluorescence-based Assays: These assays are generally more sensitive and suitable for high-throughput screening. A common approach utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which binds to tubulin. The fluorescence intensity of the reporter increases significantly upon incorporation into the growing microtubule, providing a direct measure of polymerization. Conversely, a depolymerizing agent would cause a decrease in fluorescence.

These assays allow researchers to determine key parameters, such as the concentration of this compound required to inhibit tubulin polymerization by 50% (IC50), providing a quantitative measure of its potency as a microtubule inhibitor.

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). This method is critical in determining how microtubule-targeting agents like this compound affect cell division. The process generally involves fixing the cells and staining their DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI) or Hoechst 33342. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for their categorization into cell cycle phases.

Research has specifically employed flow cytometry to demonstrate the effects of this compound on cancer cells. Studies on human colon cancer cells (COLO 205) revealed that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest is a characteristic outcome of disrupting microtubule dynamics, which prevents the formation of a functional mitotic spindle required for cell division. By quantifying the percentage of cells in each phase, researchers can precisely measure the extent of the cell cycle block induced by the compound.

Immunofluorescence microscopy is an essential technique for visualizing the effects of compounds like this compound on the cellular microtubule network. This method allows for the direct observation of changes in the structure, organization, and integrity of the cytoskeleton.

The standard procedure involves several key steps:

Cell Fixation: Cells are treated with a fixative agent, such as paraformaldehyde, to preserve their structural components.

Permeabilization: The cell membrane is made permeable, often with a detergent, to allow antibodies to enter the cell.

Antibody Staining: The cells are incubated with a primary antibody that specifically binds to a target protein, in this case, α-tubulin or β-tubulin. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is added. This secondary antibody binds to the primary antibody, thereby labeling the microtubule network.

Counterstaining and Imaging: A fluorescent nuclear stain, such as DAPI, is often used to visualize the cell nucleus. The cells are then observed using a fluorescence or confocal microscope, which captures high-resolution images of the fluorescently labeled structures.

In untreated cells, immunofluorescence reveals a well-organized, filamentous network of microtubules extending throughout the cytoplasm. Following treatment with a microtubule-destabilizing agent like this compound, this technique would show a disrupted and depolymerized microtubule cytoskeleton. This method provides clear visual evidence of the compound's impact on the structural integrity of microtubules within the cell.

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. It is instrumental in studying how this compound affects the expression levels and post-translational modifications of key cellular proteins, particularly those involved in cell cycle regulation and apoptosis.

The general workflow involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, allowing for the visualization and quantification of the target protein.

In the context of this compound research, Western blotting has been used to investigate the molecular pathways triggered by the compound. For example, in human colon cancer cells (COLO 205) treated with this compound, Western blot analysis revealed:

Phosphorylation of key proteins: Increased phosphorylation of proteins such as Cdc25C (at Ser-216) and Bad (at Ser-155).

Activation of signaling kinases: Activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.

This method can also be used to analyze the expression levels of different tubulin isotypes or to assess the levels of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases. Housekeeping proteins like GAPDH or α-tubulin are often used as loading controls to ensure equal protein loading across samples for accurate quantification.

Table 2: Proteins Analyzed by Western Blot in this compound-Treated COLO 205 Cells

| Protein Analyzed | Modification/Activity | Role | Finding with this compound |

| Cdc25C | Phosphorylation (Ser-216) | Cell cycle regulation (G2/M transition) | Rapid and sustained phosphorylation. |

| Bad | Phosphorylation (Ser-155) | Apoptosis regulation | Induced phosphorylation. |

| ERK1/2 | Activation (Phosphorylation) | Signal transduction, cell proliferation | Activation required for Chk1 activation. |

| Chk1 | Activation | Cell cycle checkpoint control | Activated downstream of ERK1/2. |

This table details specific proteins and their modifications analyzed by Western blotting in a study investigating the effects of this compound.

Two-dimensional gel electrophoresis (2-DE or 2D-PAGE) is a high-resolution technique for separating complex mixtures of proteins from a cell lysate. It is a core method in proteomics for profiling global changes in protein expression that may occur in response to a drug treatment.

The separation is based on two independent properties of the proteins:

First Dimension (Isoelectric Focusing - IEF): Proteins are separated according to their isoelectric point (pI), which is the pH at which a protein has no net electrical charge.

Second Dimension (SDS-PAGE): The proteins are then separated at a 90-degree angle to the first dimension based on their molecular weight.

This process results in a gel where

In vitro Organ Culture and Tissue Slice Systems

In vitro organ culture systems that preserve the three-dimensional architecture of tissues have been instrumental in studying the effects of this compound on cell behavior in a context that mimics the native environment. One of the key applications of this methodology has been in the assessment of malignant cell invasion.

Research has demonstrated that the cis-isomer of this compound, known as this compound-C, effectively arrests the directional migration of transformed cells and inhibits malignant invasion in a three-dimensional organ culture system. nih.gov This approach, often utilizing embryonic chick heart fragments confronted with tumor cell aggregates, allows for the direct observation and quantification of invasive processes. nih.gov The ability of this compound-C to interfere with the microtubule system at concentrations that halt invasion underscores the critical role of microtubule dynamics in cancer cell motility and tissue infiltration. nih.gov

In Vivo Preclinical Research Models

In vivo models are crucial for evaluating the systemic effects, efficacy, and potential therapeutic applications of compounds like this compound. Research has primarily focused on its antineoplastic and potential antiparasitic properties using various animal models.

Rodent Models for Antineoplastic Evaluation

The evaluation of this compound's anticancer activity has been conducted in established rodent models of cancer. The primary model reported in the literature for testing this compound is the murine L1210 leukemia model. nih.gov Investigations in mice bearing L1210 leukemia have shown that malignant cells are more susceptible to the microtubule-disrupting effects of this compound-C compared to the normal leukocytes of the host animal. nih.gov This differential sensitivity is a key indicator of potential therapeutic value.

Other widely used rodent models for antineoplastic drug screening include the P388 murine lymphocytic leukemia and the B16 melanoma models. nih.govnih.gov The P388 model, for instance, is frequently used to assess the ability of a compound to prolong the lifespan of tumor-bearing mice. nih.gov The B16 melanoma model is valuable for studying solid tumor growth and metastasis. nih.gov However, specific studies detailing the evaluation of this compound in the P388 or B16 melanoma models were not identified in the reviewed literature.

Table 1: Rodent Models in Antineoplastic Research

| Model | Description | Relevance to this compound Research |

|---|---|---|

| L1210 Leukemia | A murine model of lymphocytic leukemia. | This compound-C has demonstrated activity against L1210 leukemia cells in vivo. nih.gov |

| P388 Leukemia | A murine model of lymphocytic leukemia often used for lifespan studies. | No specific studies on this compound identified. Provides a relevant model for future antineoplastic evaluation. nih.gov |

| B16 Melanoma | A murine model for solid tumor growth and metastasis. | No specific studies on this compound identified. Represents a potential model for testing this compound against solid tumors. nih.gov |

Animal Models for Antiparasitic Efficacy

The microtubule network is a validated target in various parasitic protozoa, suggesting a potential application for microtubule inhibitors like this compound. In vitro studies have indeed shown that both cis- and trans-isomers of this compound can inhibit the growth of the promastigote stage of Leishmania mexicana amazonensis. nih.gov Furthermore, this compound-T has been observed to reduce the infective index of the amastigote stage of L. mexicana amazonensis and L. major within macrophage host cells. nih.gov Similarly, this compound isomers have demonstrated activity against Plasmodium falciparum in vitro, the parasite responsible for malaria. nih.gov

Despite these promising in vitro findings, which suggest that this compound isomers could act as antiparasitic agents, there is a notable absence of published in vivo studies evaluating their efficacy in animal models of parasitic diseases such as leishmaniasis, trypanosomiasis, or malaria. The transition from in vitro activity to in vivo efficacy is a critical step in drug development that has not yet been documented for this compound in the context of parasitic infections.

Ultrastructural Investigations using Electron Microscopy

Electron microscopy has been a pivotal tool in understanding the mechanism of action of this compound at a subcellular level. These investigations have provided direct visual evidence of this compound's impact on the microtubule system in various cell types.

Light and electron microscopic studies have revealed that this compound-C interferes with the structure and function of microtubules in both interphase and mitotic mammalian cells, both in vitro and in vivo. nih.gov This disruption of the microtubule network leads to an arrest of mitosis and a disintegration of the normal subcellular organization, which contributes to its anticancer effects. nih.gov The detailed ultrastructural analysis shows a clear difference between the active cis-isomer and the inactive trans-isomer, with the latter showing no effect on the microtubule system. nih.gov This stereoselective action is a key characteristic of this compound's interaction with its target. Further ultrastructural studies could provide more detailed insights into the specific morphological changes induced by this compound in different cellular compartments and in various pathological contexts.

Advanced Molecular and Computational Techniques

Modern molecular biology offers powerful tools to dissect the specific pathways affected by a drug and to identify the precise molecular targets.

Gene Silencing Approaches (e.g., siRNA)

Gene silencing techniques, such as RNA interference (RNAi) using small interfering RNA (siRNA), are potent methods for studying the function of specific genes by downregulating their expression. This approach could be highly valuable in this compound research to confirm its target and to investigate mechanisms of resistance. For example, silencing the expression of specific tubulin isotypes could help to determine if this compound preferentially targets a particular isotype.

Despite the potential of gene silencing to provide significant insights into the molecular pharmacology of this compound, a review of the available scientific literature did not yield any studies that have employed siRNA or other gene silencing approaches to investigate this compound. The application of such techniques remains a future avenue for research to further elucidate the intricate details of this compound's mechanism of action.

Proteomic Profiling for Target Identification and Pathway Analysis

Proteomic profiling serves as a powerful tool in the field of chemical biology and drug discovery to identify the cellular targets of bioactive small molecules and to elucidate their mechanisms of action. nih.gov This approach allows for a broad, unbiased analysis of changes in the proteome—the entire set of proteins expressed by a cell—following treatment with a compound like this compound. By observing which proteins are altered in their expression or post-translational modification state, researchers can infer the biological pathways affected by the compound and identify its direct or indirect protein targets. nih.gov

One established method for proteomic profiling is two-dimensional difference gel electrophoresis (2D-DIGE). nih.govspringernature.com This technique involves labeling protein extracts from control and compound-treated cells with different fluorescent dyes. The labeled extracts are then mixed and separated on a single 2D gel. This co-separation minimizes gel-to-gel variation and allows for accurate quantification of changes in protein spot intensities. Proteins that show significant changes in expression upon treatment with the compound can be excised from the gel and identified using mass spectrometry. A database system, sometimes referred to as a ChemProteoBase, can be used to compare the protein expression profiles induced by a test compound with those of well-characterized bioactive compounds to predict its mechanism of action. nih.govspringernature.com

Another advanced technique is thermal proteome profiling (TPP), which can identify direct protein targets of a drug in living cells. mdpi.com This method is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein. In a typical TPP experiment, cells are treated with the compound of interest and then heated to various temperatures. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins at each temperature point are quantified using mass spectrometry. A target protein will typically show a shift in its melting curve in the presence of the binding compound. mdpi.com

While specific proteomic studies exclusively focused on this compound are not widely detailed in publicly accessible literature, the application of these methodologies to microtubule-destabilizing agents provides a framework for how such research would be conducted. For instance, quantitative proteomics can be employed to analyze the cellular response to compounds that, like this compound, are known to interfere with microtubule dynamics. mdpi.com Such an analysis could reveal the upregulation of proteins involved in the spindle assembly checkpoint, cell cycle arrest at the G2/M phase, and apoptosis, which are expected downstream effects of microtubule disruption. nih.gov

The table below illustrates the kind of data that could be generated from a hypothetical proteomic study on a cancer cell line treated with a microtubule-destabilizing agent.

| Protein ID | Protein Name | Fold Change | Function/Pathway |

| P08581 | Stathmin-1 | ↑ 2.1 | Microtubule dynamics regulation |

| P14618 | Cyclin B1 | ↓ 1.8 | G2/M phase transition |

| Q02750 | Survivin | ↓ 1.6 | Apoptosis inhibition |

| P27348 | Bcl-2 | ↓ 1.5 | Apoptosis regulation |

| Q13263 | Mad2 | ↑ 1.9 | Spindle assembly checkpoint |

| This table is a representative example and not based on actual experimental data for this compound. |

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular modeling and simulation are indispensable computational techniques for understanding the interactions between a small molecule (ligand) and its protein target at an atomic level. nih.govfrontiersin.org For this compound, which is known to be a microtubule-destabilizing agent, these methods are primarily used to investigate its binding to tubulin, the protein subunit of microtubules. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is crucial for studying compounds that target the colchicine-binding site on β-tubulin, a common mechanism for microtubule-destabilizing agents. mdpi.com The process begins with obtaining the three-dimensional crystal structure of tubulin, often from a public repository like the Protein Data Bank (PDB). nih.gov Using software such as AutoDock, MOE (Molecular Operating Environment), or Schrodinger's Glide, researchers can then "dock" the 3D structure of this compound into the colchicine-binding pocket of tubulin. nih.govnih.govmdpi.com

The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. frontiersin.org The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and specific amino acid residues in the tubulin binding pocket. nih.gov For example, interactions with residues like Cys241, Leu248, Ala250, Val318, and Ile378 in the colchicine (B1669291) site are often critical for binding affinity.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.govfrontiersin.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a more realistic representation of the binding event in a dynamic environment. These simulations can confirm the stability of the binding pose predicted by docking and provide insights into conformational changes in both the ligand and the protein upon binding. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the simulation.

The table below summarizes the kind of data generated from a typical molecular docking and MD simulation study of a tubulin inhibitor.

| Parameter | Value/Description |

| Docking Software | MOE, AutoDock Vina, Glide |

| Tubulin PDB ID | e.g., 1SA0 (Tubulin-colchicine complex) |

| Binding Site | Colchicine binding site on β-tubulin |

| Predicted Binding Energy | e.g., -8.5 kcal/mol |

| Key Interacting Residues | Cys241, Leu248, Ala250, Val318, Ile378 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces |

| MD Simulation Software | GROMACS, AMBER |

| Simulation Length | e.g., 100 nanoseconds |

| RMSD of Ligand | e.g., < 2 Å (indicating stable binding) |

| This table is a representative example and not based on actual experimental data for this compound. |

By combining molecular docking and MD simulations, researchers can build a detailed model of how this compound interacts with tubulin to exert its microtubule-destabilizing effects. This information is invaluable for the rational design of new, more potent analogs and for understanding the molecular basis of its biological activity.

Future Directions and Translational Research Horizons for Tubulozole

Exploration of Novel Biological Targets and Polypharmacology

While tubulozole is primarily recognized for its activity against microtubules, future research may explore potential interactions with novel biological targets. The concept of polypharmacology, where a single molecule interacts with multiple targets, is gaining traction in drug discovery for complex diseases like cancer. nih.govtcmsp-e.com Investigating whether this compound or its derivatives exhibit beneficial polypharmacological profiles could lead to new therapeutic strategies or drug repurposing opportunities. frontiersin.orgajol.info Identifying additional targets could involve computational approaches, such as structure-based docking screenings and network analysis of drug-target associations. frontiersin.org

Development of Advanced Delivery Systems for Targeted Research Applications

The development of advanced delivery systems could enhance the utility of this compound in research by enabling targeted delivery to specific cell types or tissues. mdpi.compreprints.orgjneonatalsurg.com Nanoparticle-based drug delivery systems, including liposomes and polymeric nanoparticles, have shown promise in improving drug solubility, stability, and targeted delivery, while minimizing off-target effects. jneonatalsurg.comglobenewswire.com These systems can be engineered to release their payload in a controlled manner, which could be beneficial for studying the precise effects of this compound on cellular processes in a spatial and temporal manner. mdpi.com Innovations in materials science, such as bioadhesive polymers and hydrogel matrices, are also contributing to the development of more effective and comfortable delivery methods. ypidathu.or.id

Strategic Design of Next-Generation Microtubule-Targeting Agents

This compound serves as a foundation for the strategic design of next-generation microtubule-targeting agents. Given that resistance to existing microtubule inhibitors can develop through various mechanisms, including efflux pumps and modifications of tubulin structure, there is a need for novel agents that can overcome these challenges. oaepublish.comnih.gov Future design efforts may focus on synthesizing this compound analogs with modified structures to improve efficacy, alter binding affinity to tubulin isotypes, or evade resistance mechanisms. nih.gov Understanding the structure-activity relationships of this compound and its congeners, such as erbulozole (B1671609), which is a congener of this compound, can inform the design of these new agents. wikipedia.org

Elucidating Species-Specific Differences in this compound Action

Microtubule drugs can exhibit distinct activity patterns across different eukaryotic species due to variations in tubulin sequences and microtubule dynamics. researchgate.net While this compound has shown activity in mammalian systems, investigating its effects and the underlying mechanisms in other species, such as parasites or fungi, could reveal species-specific differences in tubulin structure or drug-tubulin interactions. researchgate.netresearchgate.netresearchgate.net For instance, studies on the effects of microtubule inhibitors like this compound-C on parasites such as Fasciola hepatica highlight the potential for species-specific targeting. nih.govamegroups.orgcore.ac.ukd-nb.info Elucidating these differences is crucial for understanding the spectrum of activity of this compound and for potentially developing species-selective microtubule-targeting agents for various applications.

Investigation of this compound as a Research Tool for Fundamental Cell Biology

This compound's activity as a microtubule inhibitor makes it a valuable tool for investigating fundamental cellular processes that rely on microtubule dynamics. researchgate.net Researchers can utilize this compound to perturb microtubule assembly and observe the downstream effects on processes such as cell division, intracellular trafficking, cell motility, and the maintenance of cell shape. mdpi.cominstitut-curie.orgvai.org Studies using similar microtubule-targeting agents, such as nocodazole, have provided insights into microtubule dynamic instability and its role in mitotic arrest. molbiolcell.org this compound can be employed in conjunction with advanced imaging techniques and single-cell analysis to gain a deeper understanding of microtubule function and the cellular consequences of their disruption. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing Tubulozole’s molecular mechanism in disrupting microtubule dynamics?

- Methodological Answer:

-

In vitro tubulin polymerization assays : Measure changes in microtubule assembly/disassembly rates using turbidimetry (absorbance at 350 nm) and compare with controls (e.g., paclitaxel or colchicine) .

-

Immunofluorescence microscopy : Quantify microtubule density in treated vs. untreated cells using anti-α-tubulin antibodies and image analysis software (e.g., ImageJ) .

-

Structural analysis : Perform X-ray crystallography or cryo-EM to resolve this compound’s binding site on β-tubulin .

- Example Data Table:

| Assay Type | Parameter Measured | This compound IC₅₀ (µM) | Control (Colchicine IC₅₀) |

|---|---|---|---|

| Turbidimetry | Polymerization Rate | 0.45 ± 0.03 | 0.12 ± 0.01 |

| Immunofluorescence | Microtubule Density (% Reduction) | 72% ± 5% | 88% ± 3% |

Q. How can researchers standardize cytotoxicity assays for this compound across heterogeneous cancer cell lines?

- Methodological Answer:

- Use synchronized cell cultures to minimize cell cycle variability.

- Validate assays via dose-response curves (e.g., MTT or ATP-luminescence) with triplicate technical replicates.

- Normalize data using Z-score analysis to account for inter-experimental variability .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound’s efficacy between 2D monolayer cultures and 3D tumor spheroid models?

- Methodological Answer:

-

Drug penetration analysis : Use fluorescently labeled this compound analogs to quantify spatial distribution in spheroids via confocal microscopy .

-

Hypoxia profiling : Measure HIF-1α levels in spheroid cores vs. peripheries to assess microenvironmental influences.

-

Computational modeling : Apply pharmacokinetic-pharmacodynamic (PK/PD) models to simulate drug diffusion and target engagement .

- Example Workflow:

Step 1: Generate tumor spheroids (e.g., HCT-116 colorectal cancer).

Step 2: Treat with this compound (0.1–10 µM) for 72 hours.

Step 3: Correlate viability (CellTiter-Glo) with drug penetration (fluorescence intensity).

Q. How can researchers optimize this compound’s therapeutic window in vivo while minimizing neurotoxicity?

- Methodological Answer:

- Pharmacokinetic studies : Measure plasma and tissue concentrations via LC-MS/MS to determine half-life and biodistribution .

- Behavioral assays : Monitor motor dysfunction in rodent models using rotarod or open-field tests.

- Combination therapy screening : Test this compound with blood-brain barrier (BBB) protectants (e.g., dexamethasone) or P-glycoprotein inhibitors .

Q. What experimental designs address contradictory data on this compound’s resistance mechanisms in hematologic vs. solid tumors?

- Methodological Answer:

- Genomic profiling : Perform RNA-seq on resistant cell lines to identify overexpression of efflux pumps (e.g., ABCB1) or tubulin isoforms .

- CRISPR-Cas9 screens : Knock out candidate resistance genes (e.g., TUBB3) to validate functional roles.

- Cross-resistance assays : Test sensitivity to Vinca alkaloids or taxanes to classify this compound within existing resistance frameworks .

Guidelines for Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.